molecular formula C12H22Si2 B082404 1,4-Bis(trimethylsilyl)benzene CAS No. 13183-70-5

1,4-Bis(trimethylsilyl)benzene

Cat. No.: B082404
CAS No.: 13183-70-5
M. Wt: 222.47 g/mol
InChI Key: NVRBTKMAZQNKPX-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsilyl)benzene is an organosilicon compound with the molecular formula C12H22Si2. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsilyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trimethylsilyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include silanol and siloxane derivatives.

    Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

1,4-Bis(trimethylsilyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(trimethylsilyl)benzene is unique due to its high stability and reactivity, making it suitable for a wide range of applications. Its ability to form strong covalent bonds with various substrates sets it apart from other similar compounds .

Properties

IUPAC Name

trimethyl-(4-trimethylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBTKMAZQNKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157223
Record name Silane, p-phenylenebis(trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-70-5
Record name 1,4-Bis(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13183-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, p-phenylenebis(trimethyl-
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Record name Silane, p-phenylenebis(trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(trimethylsilyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-bis(trimethylsilyl)benzene?

A1: this compound has the molecular formula C12H22Si2 and a molecular weight of 222.48 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H, 13C, 29Si): Provides information about the compound's structure, including the chemical environment of the hydrogen, carbon, and silicon atoms. [, , ]
  • IR Spectroscopy: Identifies functional groups present in the molecule through their characteristic vibrational frequencies. []

Q3: Is this compound stable under ambient conditions?

A3: Yes, this compound is an easily weighable solid that is stable under standard laboratory conditions. []

Q4: What are some applications of this compound?

A4: this compound finds diverse applications, including:

  • Precursor for Silicon Carbide (SiC): Serves as a potential precursor for the synthesis of high-quality silicon carbide coatings. [, , ]
  • Internal Standard in Quantitative NMR (qNMR): Used as a reliable internal standard for quantitative NMR analysis, particularly in the pharmaceutical and food industries. [, , , , ]
  • Reagent in Organic Synthesis: Employed as a starting material for the synthesis of various organosilicon compounds, for example, through regiospecific metalation reactions. []
  • Additive in UV Nanoimprint Lithography: Acts as an additive in UV nanoimprint lithography to enhance the durability of resist patterns during oxygen reactive ion etching (O2 RIE). []

Q5: How is this compound used as an internal standard in qNMR?

A5: this compound possesses desirable properties for qNMR analysis:

  • Single, Strong 1H NMR Signal: Exhibits a strong singlet in its 1H NMR spectrum in a region often free of other signals, simplifying quantification. [, ]
  • Good Solubility: Dissolves readily in common deuterated solvents like DMSO-d6, facilitating sample preparation. []
  • Known Purity: Certified reference materials with precisely determined purities are available, ensuring accurate quantification. [, , ]

Q6: How does the structure of this compound contribute to its suitability for specific applications?

A6: The symmetric structure with two trimethylsilyl groups at the para positions of the benzene ring influences its properties and applications:

  • Symmetry and Packing: Contributes to its crystalline nature, affecting its thermal properties and suitability as a precursor for SiC materials. [, , ]
  • Reactivity: The trimethylsilyl groups can be selectively cleaved or functionalized, allowing for the synthesis of diverse organosilicon compounds. [, ]
  • Electronic Effects: The electron-donating nature of the trimethylsilyl groups influences the reactivity of the aromatic ring, making it amenable to specific chemical transformations. [, ]

Q7: Have there been any computational studies on this compound?

A7: Yes, computational chemistry methods, such as DFT calculations, have been employed to study:

  • Crystal Structure and Molecular Energetics: Investigate the arrangement of molecules in the solid state and predict their stability. []
  • Conformational Analysis: Explore the preferred conformations of the molecule, including the orientation of the trimethylsilyl groups relative to the benzene ring. []

Q8: What analytical techniques are used to characterize and quantify this compound?

A8: Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies components in complex mixtures, often used to analyze reaction products or natural product extracts. [, , ]
  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies compounds based on their interactions with a stationary phase. [, ]
  • Quantitative NMR (qNMR): Determines the concentration of a compound in a solution based on the integrated intensity of its NMR signals, especially using this compound-d4 as an internal standard. [, , ]

Q9: How are analytical methods validated for the analysis of this compound?

A9: Validation of analytical methods is crucial to ensure accuracy, precision, and reliability:

  • Use of Certified Reference Materials: Comparing results with certified reference materials verifies the accuracy of the method. [, ]

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